Cas no 1697162-79-0 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methylpentanoic acid)
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methylpentanoic acid Chemical and Physical Properties
Names and Identifiers
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- Leucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methoxy-
- 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methylpentanoic acid
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- MDL: MFCD32667592
- Inchi: 1S/C22H25NO5/c1-22(2,27-3)12-19(20(24)25)23-21(26)28-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
- InChI Key: PVNKAFVHDUMQCI-IBGZPJMESA-N
- SMILES: C(O)(=O)[C@H](CC(OC)(C)C)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methylpentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-267681-0.05g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-methylpentanoic acid |
1697162-79-0 | 95.0% | 0.05g |
$347.0 | 2025-03-20 | |
| Enamine | EN300-267681-0.1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-methylpentanoic acid |
1697162-79-0 | 95.0% | 0.1g |
$518.0 | 2025-03-20 | |
| Enamine | EN300-267681-0.25g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-methylpentanoic acid |
1697162-79-0 | 95.0% | 0.25g |
$743.0 | 2025-03-20 | |
| Enamine | EN300-267681-0.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-methylpentanoic acid |
1697162-79-0 | 95.0% | 0.5g |
$1170.0 | 2025-03-20 | |
| Enamine | EN300-267681-1.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-methylpentanoic acid |
1697162-79-0 | 95.0% | 1.0g |
$1500.0 | 2025-03-20 | |
| Enamine | EN300-267681-2.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-methylpentanoic acid |
1697162-79-0 | 95.0% | 2.5g |
$2940.0 | 2025-03-20 | |
| Enamine | EN300-267681-5.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-methylpentanoic acid |
1697162-79-0 | 95.0% | 5.0g |
$4349.0 | 2025-03-20 | |
| Enamine | EN300-267681-10.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-methylpentanoic acid |
1697162-79-0 | 95.0% | 10.0g |
$6450.0 | 2025-03-20 | |
| Enamine | EN300-267681-1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-methylpentanoic acid |
1697162-79-0 | 95% | 1g |
$1500.0 | 2023-09-11 | |
| Enamine | EN300-267681-5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-methylpentanoic acid |
1697162-79-0 | 95% | 5g |
$4349.0 | 2023-09-11 |
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methylpentanoic acid Related Literature
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
Additional information on 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methylpentanoic acid
Research Briefing on 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methylpentanoic acid (CAS: 1697162-79-0)
In recent years, the compound 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methylpentanoic acid (CAS: 1697162-79-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This Fmoc-protected amino acid derivative plays a crucial role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as a building block for the introduction of methoxy-methyl modifications. The unique structural features of this compound, including its branched side chain and methoxy group, contribute to its potential applications in drug discovery and development.
Recent studies have focused on the synthesis and characterization of 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methylpentanoic acid, with particular emphasis on its stability, reactivity, and compatibility with standard peptide coupling reagents. Research published in the Journal of Peptide Science (2023) demonstrated that this compound exhibits excellent solubility in common organic solvents such as DMF and DCM, making it suitable for automated peptide synthesis platforms. The study also highlighted its resistance to racemization during coupling reactions, a critical factor for maintaining stereochemical integrity in peptide therapeutics.
In the context of drug development, 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methylpentanoic acid has been employed in the synthesis of novel peptidomimetics targeting protein-protein interactions. A 2024 study in ACS Medicinal Chemistry Letters reported its successful incorporation into a series of macrocyclic peptides designed to inhibit the MDM2-p53 interaction, a promising approach for cancer therapy. The methoxy-methyl modification was found to enhance the metabolic stability of the resulting peptides while maintaining their binding affinity.
From a synthetic chemistry perspective, advances in the production of 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methylpentanoic acid have been achieved through optimized protection-deprotection strategies. A recent patent application (WO2023124567) describes an improved synthetic route that increases overall yield to 78% while reducing the formation of byproducts. This development is particularly significant for scaling up production to meet the growing demand in pharmaceutical research.
Analytical characterization of this compound has also seen progress, with new HPLC and LC-MS methods being developed to ensure purity and quality control. Researchers at several leading pharmaceutical companies have implemented these analytical protocols in their quality assurance processes for peptide-based drug candidates containing this modified amino acid.
Looking forward, the applications of 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxy-4-methylpentanoic acid are expected to expand into new areas of medicinal chemistry. Ongoing research is exploring its use in the development of peptide-drug conjugates and as a component of self-assembling peptide nanomaterials. The compound's unique properties position it as a valuable tool for addressing current challenges in peptide-based therapeutics, including stability, bioavailability, and target specificity.
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